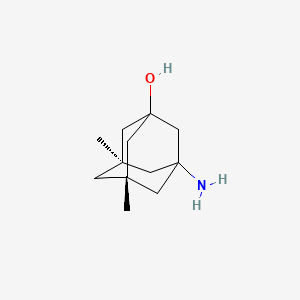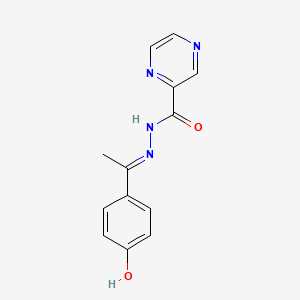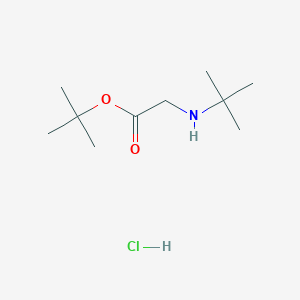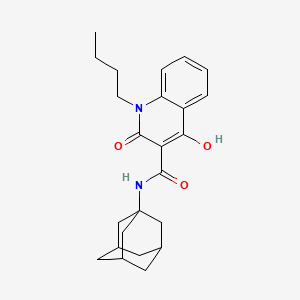
1-Amino-7-hydroxy-3,5-dimethyladamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-7-hydroxy-3,5-dimethyladamantane is an organic compound with a unique adamantane structure. This compound features a rigid tricyclic framework with a hydroxyl group at the 7th position and an amino group at the 1st position, along with two methyl groups at the 3rd and 5th positions.
Vorbereitungsmethoden
The synthesis of 1-Amino-7-hydroxy-3,5-dimethyladamantane typically involves the following steps:
Starting Material: The synthesis begins with 1,3-dimethyladamantane.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1-Amino-7-hydroxy-3,5-dimethyladamantane undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under strong oxidizing conditions.
Reduction: The amino group can be reduced to form corresponding amines or amides.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-7-hydroxy-3,5-dimethyladamantane has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Biological Studies: The compound is used in studies related to its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: It is employed in the development of advanced materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-Amino-7-hydroxy-3,5-dimethyladamantane involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
1-Amino-7-hydroxy-3,5-dimethyladamantane can be compared with other similar compounds such as:
1-Amino-3,5-dimethyladamantane: Lacks the hydroxyl group, which may affect its binding properties and reactivity.
1-Hydroxy-3,5-dimethyladamantane: Lacks the amino group, which may reduce its potential for forming hydrogen bonds with biological targets.
The presence of both amino and hydroxyl groups in this compound makes it unique, providing it with versatile reactivity and binding capabilities.
Eigenschaften
Molekularformel |
C12H21NO |
|---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol |
InChI |
InChI=1S/C12H21NO/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10/h14H,3-8,13H2,1-2H3/t9-,10+,11?,12? |
InChI-Schlüssel |
HSRBAOBUCHCHTQ-ZYANWLCNSA-N |
Isomerische SMILES |
C[C@@]12C[C@]3(CC(C1)(CC(C2)(C3)O)N)C |
Kanonische SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B12050641.png)
![2-amino-6-benzyl-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12050643.png)
![2-(4-Methylphenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12050650.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12050653.png)
![1-(4-{[3-(5-methyl-1H-pyrazol-4-yl)propyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B12050659.png)




![1-[(4-Butylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050700.png)


